Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride
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Overview
Description
Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride is a heterocyclic compound with significant pharmacological relevance. It is characterized by its unique bicyclic structure, which includes a pyridine ring fused with a pyrazine ring. This compound is often used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride typically involves a multi-step process. One common method is the nitro-Mannich reaction, which leads to the formation of the octahydro-2H-pyrazino[1,2-a]pyrazine core . This reaction involves the displacement of a nitro group, followed by rearrangement and cyclization.
Industrial Production Methods: Industrial production of this compound often employs a one-pot synthesis approach, which is efficient and cost-effective. This method minimizes the need for multiple purification steps and reduces the overall reaction time .
Chemical Reactions Analysis
Types of Reactions: Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives are formed using reagents like sodium halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium halides in an aprotic solvent like dimethyl sulfoxide.
Major Products:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound also interacts with various cellular pathways, modulating biological processes such as inflammation and microbial growth .
Comparison with Similar Compounds
Pyrrolopyrazine derivatives: These compounds share a similar bicyclic structure and exhibit comparable biological activities.
Pyrazinoquinoline derivatives: These compounds also have a fused ring system and are known for their pharmacological properties.
Uniqueness: Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride stands out due to its high stability and ease of synthesis. Its unique structure allows for diverse chemical modifications, making it a valuable compound in various research fields.
Properties
IUPAC Name |
2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c1-2-5-10-6-4-9-7-8(10)3-1;;/h8-9H,1-7H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVLTIYFENRBIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCNCC2C1.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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